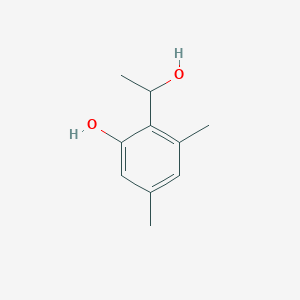
2-(1-Hydroxyethyl)-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)-3,5-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the phenol ring, and two methyl groups attached to the third and fifth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,5-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxyethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3,5-dimethylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 2-(1-oxoethyl)-3,5-dimethylphenol
Reduction: 2-(1-hydroxyethyl)-3,5-dimethylcyclohexanol
Substitution: Various ethers or esters depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins due to its phenolic structure, which provides stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl)-3,5-dimethylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, further contributing to its antioxidant effects.
Signal Transduction: It may modulate signal transduction pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
2-(1-Hydroxyethyl)-3,5-dimethylphenol can be compared with other similar compounds to highlight its uniqueness:
2-(1-Hydroxyethyl)-4,6-dimethylphenol: Similar structure but with methyl groups at different positions, leading to different chemical properties and reactivity.
2-(1-Hydroxyethyl)-3,5-di-tert-butylphenol: The presence of bulky tert-butyl groups significantly alters the compound’s steric and electronic properties.
2-(1-Hydroxyethyl)-3,5-dimethoxyphenol: The methoxy groups provide different electronic effects compared to methyl groups, affecting the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |
Clave InChI |
HXCGWXDSKDKHGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


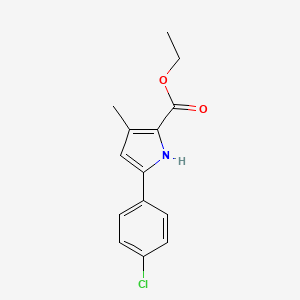
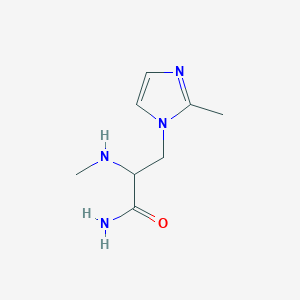
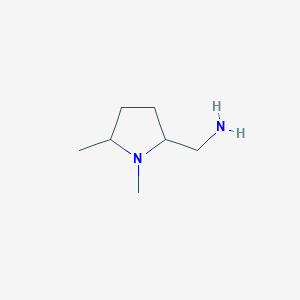
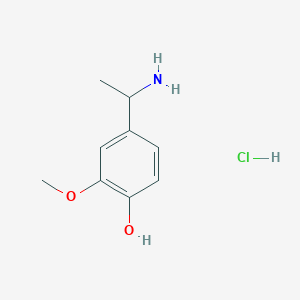
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


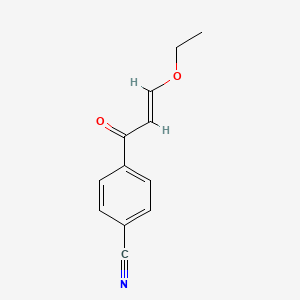
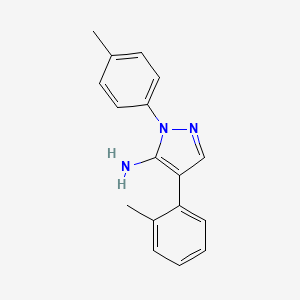
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)

![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
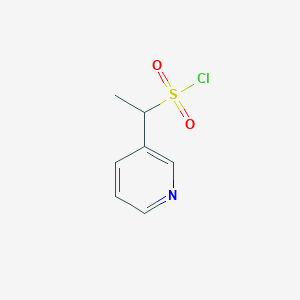
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
